3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine
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Overview
Description
3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of both fluorine and trifluoromethyl groups. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties, which can influence the biological activity and stability of peptides and proteins.
Mechanism of Action
Target of Action
3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine is a benzoic acid derivative featuring a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
Mode of Action
The compound interacts with its targets through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .
Pharmacokinetics
The compound’s excellent lipophilicity and binding affinity suggest that it may have good absorption and distribution characteristics .
Result of Action
One specific application of this compound is as a cap for a fusion inhibitor of the influenza A virus, based on oligothiophene . The product exhibits an inhibition of 0.22 µM on the membrane fusion between the virus and the endosome of the host cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine typically involves multi-step organic reactions. One common method includes the introduction of fluorine atoms into the phenylalanine structure through electrophilic fluorination. This process often employs reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms may be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein-ligand interactions.
Biology: Incorporated into proteins to study the effects of fluorination on protein structure and function.
Medicine: Investigated for its potential in drug design, particularly in enhancing the metabolic stability and bioavailability of therapeutic peptides.
Industry: Utilized in the development of novel materials with unique properties, such as increased resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-DL-phenylalanine: Lacks the trifluoromethyl group, which may result in different biological properties.
5-(Trifluoromethyl)-DL-phenylalanine: Contains only the trifluoromethyl group, affecting its reactivity and interactions.
Uniqueness
3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine is unique due to the presence of both fluorine and trifluoromethyl groups, which can synergistically enhance its chemical and biological properties. This dual modification can lead to improved metabolic stability, increased binding affinity, and altered electronic properties compared to its analogs.
Properties
IUPAC Name |
2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-7-2-5(3-8(15)9(16)17)1-6(4-7)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUXEUFFBMGUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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